molecular formula C11H16O3 B14059523 rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid

rac-(3R,5S)-4-hydroxyadamantane-1-carboxylic acid

Cat. No.: B14059523
M. Wt: 196.24 g/mol
InChI Key: DFNDMKWFBDOGMU-BFRHRWFQSA-N
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Description

(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid group at the 1-position. The unique structure of adamantane derivatives makes them interesting for various applications in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method is the oxidation of 1-adamantanol to form 1-adamantanone, followed by a carboxylation reaction to introduce the carboxylic acid group. The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-adamantane-1-carboxylic acid.

    Reduction: Formation of 4-hydroxyadamantane-1-methanol.

    Substitution: Formation of esters, ethers, or amides depending on the reagents used.

Scientific Research Applications

(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-adamantane-1-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.

    1-adamantanecarboxylic acid: Lacks the hydroxyl group at the 4-position.

    4-hydroxyadamantane: Lacks the carboxylic acid group at the 1-position.

Uniqueness

(1s,3R,5S,7s)-4-hydroxyadamantane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(3S,5R)-4-hydroxyadamantane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)/t6?,7-,8+,9?,11?

InChI Key

DFNDMKWFBDOGMU-BFRHRWFQSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)C(=O)O

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)C(=O)O

Origin of Product

United States

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